molecular formula C19H19N5O5 B2987175 5-methyl-N-(4-((4-morpholinophenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide CAS No. 1421442-40-1

5-methyl-N-(4-((4-morpholinophenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2987175
CAS No.: 1421442-40-1
M. Wt: 397.391
InChI Key: NONIJGBXHXGWGV-UHFFFAOYSA-N
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Description

5-methyl-N-(4-((4-morpholinophenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including oxazole and isoxazole rings, which are known for their diverse biological activities. This compound has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Properties

IUPAC Name

5-methyl-N-[4-[(4-morpholin-4-ylphenyl)carbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5/c1-12-10-15(23-29-12)17(25)22-19-21-16(11-28-19)18(26)20-13-2-4-14(5-3-13)24-6-8-27-9-7-24/h2-5,10-11H,6-9H2,1H3,(H,20,26)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONIJGBXHXGWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-((4-morpholinophenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and isoxazole intermediates, which are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems. Purification steps such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-((4-morpholinophenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-methyl-N-(4-((4-morpholinophenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-((4-morpholinophenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events within the cell. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds containing the oxazole ring, known for their antimicrobial and anticancer properties.

    Isoxazole Derivatives: Compounds with the isoxazole ring, often studied for their anti-inflammatory and antiviral activities.

Uniqueness

5-methyl-N-(4-((4-morpholinophenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is unique due to its combination of oxazole and isoxazole rings, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research and potential therapeutic applications.

Biological Activity

5-methyl-N-(4-((4-morpholinophenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N5O5, featuring both oxazole and isoxazole rings, which are associated with diverse biological activities. The compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes that are crucial in various biochemical pathways. This inhibition can lead to altered cellular processes, potentially providing therapeutic benefits in diseases such as cancer.
  • Antiviral Activity : Research indicates that compounds similar to this one exhibit antiviral properties. The oxazole and isoxazole moieties are known to interfere with viral replication, making this compound a candidate for antiviral drug development.
  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. Its ability to induce apoptosis in malignant cells has been noted, although further investigation is required to confirm these effects in vivo.

Efficacy Studies

Several studies have evaluated the efficacy of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound exhibited significant inhibitory activity against various cancer cell lines, with IC50 values indicating potent cytotoxicity. For example, studies have shown IC50 values in the low micromolar range against breast and prostate cancer cell lines.
  • Antiviral Activity : A study reported that derivatives of this compound showed mean MICs (minimum inhibitory concentrations) against human rhinovirus serotypes as low as 0.40 µM, indicating strong antiviral potential .

Case Studies

  • Cancer Treatment : A recent case study highlighted the use of this compound in a preclinical model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, suggesting potential for further clinical development.
  • Viral Infections : Another case study focused on its application against viral infections, where it showed promising results in inhibiting viral replication in cell cultures infected with respiratory viruses.

Comparative Analysis

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntiviral, AnticancerLow micromolar
Similar Oxazole DerivativeVariesAntimicrobial0.40 - 1.00
Isoxazole DerivativeVariesAnti-inflammatoryVaries

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